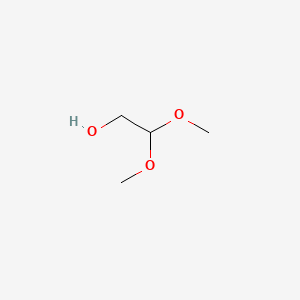

2,2-二甲氧基乙醇

描述

2,2-Dimethoxyethanol, commonly referred to as dimethoxyethane (DME), is a glycol ether with a variety of applications in both industrial and research settings. It is often used as a solvent due to its ability to dissolve both polar and nonpolar compounds and is particularly noted for its use in electrolytes for batteries, as well as in the study of hydrogen bonding and molecular interactions.

Synthesis Analysis

The synthesis of DME-based electrolytes has been explored for use in rechargeable Mg batteries. A novel Mg2(μ-Cl)2 cation complex was synthesized in DME by reacting MgCl2 with Mg salts or Lewis acid salts. This process led to the development of highly active electrolytes with near 100% efficiency, a wide electrochemical window, and high ionic conductivity, which could be significant for the formulation of practical Mg batteries .

Molecular Structure Analysis

The molecular structure of DME has been characterized through various techniques. Single crystal X-ray diffraction, Raman spectroscopy, and NMR have been used to elucidate the structure of the Mg2(μ-Cl)2 cation complex in DME . Additionally, the crystal and molecular structure of DME itself was investigated using a new diffractometer, revealing that DME crystallizes in the monoclinic system with a TGT conformation .

Chemical Reactions Analysis

DME has been utilized as an etherification agent for the synthesis of methyl ethers from biomass-derived hydroxyl compounds. Using an H3PW12O40 catalyst, the formation of isosorbide methyl ethers was achieved with an 80% GC yield from isosorbide, highlighting the importance of the acid catalyst type and amount in improving etherification reactivities . Furthermore, DME has been used as a solvent in the Schmidt reaction, providing a safer alternative to chlorinated solvents for the synthesis of amides and amidoesters from ketones and β-ketoesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME have been extensively studied. Thermophysical measurements and computational studies using density functional theory and molecular dynamics have provided insights into the molecular-level structure of DME and its interactions with other molecules, such as ethanol. These studies have shown significant deviations from ideality due to intermolecular hydrogen bonding and the balance of homo- and heteroassociations . NMR studies and conformational energy calculations have also contributed to the understanding of DME's behavior in different solvent systems . The dynamics of DME in various solvents, including aqueous and non-aqueous solutions, have been compared, revealing its solvation properties and the effect of temperature on its behavior .

科学研究应用

合成和结构分析

2,2-二甲氧基乙醇可以通过甘油和丙酮的多步反应合成,产物可以通过红外和1H核磁共振谱轻松鉴定。这种合成过程以其温和的反应条件和简单的操作过程(Liu Zhan-zhu, 2008)而闻名。

构象研究

对相关化合物1,2-二甲氧基乙烷的研究包括气相核磁共振研究,以了解其构象。先前的研究将这些气相构象与非极性溶剂中的构象进行了比较(A. Abe & K. Inomata, 1991)。

超级电容器电解质

将1,2-二甲氧基乙烷与1-乙基-3-甲基咪唑双(三氟甲磺酰)胺混合可以改善超级电容器的电解性能。这种组合显示出增强的离子导电性和粘度,从而提高了超级电容器的功率密度 (A. Jänes等,2016)。

在施密特反应中的应用

二甲氧基乙烷可作为施密特反应的替代溶剂,相比传统使用的氯化溶剂,提供了更安全的选择。这种应用在N-乙酰基氧氮杂环丙酮酸酯的N-(5-噁唑基)噁唑环酮的制备中具有重要意义 (N. Gálvez等,1996)。

羟基化合物的醚化

1,2-二甲氧基乙烷已被探索作为将生物质衍生的羟基化合物转化为甲基醚的醚化剂。这种应用使用酸催化合成,在产量和效率方面显示出显著潜力(Penghua Che et al., 2015)。

锂金属电池电解质

在锂金属电池中,1,2-二甲氧基乙烷是一种常见的电解质溶剂。对其结构的修改,例如用乙氧基基团替代甲氧基基团,已经显示出改善高电压条件下锂双(氟磺酰)亚胺电解质的电化学稳定性(Yuelang Chen et al., 2021)。

属性

IUPAC Name |

2,2-dimethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPNCQTUZYWFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184921 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30934-97-5 | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30934-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5USE33Y47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

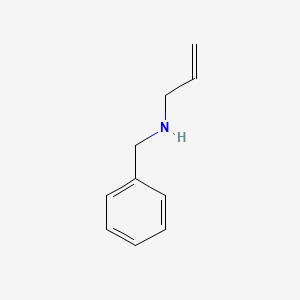

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

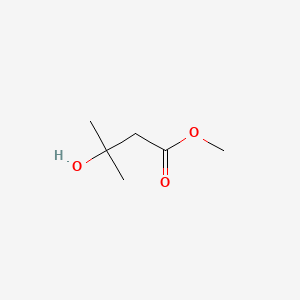

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of 2,2-Dimethoxyethanol in biofuel research?

A: 2,2-Dimethoxyethanol shows promise in addressing a key challenge in bio-oil, a sustainable energy source. Bio-oil tends to increase in viscosity during storage, hindering its practicality. Research indicates that adding 2,2-Dimethoxyethanol to bio-oil can help mitigate this issue. [] The compound reacts with aldehydes like hydroxyacetaldehyde, a major component in bio-oil, to form stable acetals. This reaction, catalyzed by strong acids, effectively reduces the concentration of reactive aldehydes, which are known to contribute to polymerization and viscosity increases in bio-oil. []

Q2: Can you describe a method for synthesizing 2,2-Dimethoxyethanol?

A: One approach to synthesizing 2,2-Dimethoxyethanol involves a multi-step process starting with glycerol and acetone. [] This synthesis involves five distinct steps: hydroxyl group protection, deprotection, acetalation, and finally, hydrogenolysis. While this method results in a moderate total yield of 22%, it’s considered advantageous due to the mild reaction conditions, making it a relatively straightforward synthetic route. []

Q3: How is 2,2-Dimethoxyethanol structurally characterized?

A: 2,2-Dimethoxyethanol can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR). [] These methods provide detailed information about the molecule's functional groups and the arrangement of hydrogen atoms within its structure, respectively.

Q4: Has 2,2-Dimethoxyethanol been studied in computational chemistry, and if so, what is the focus of these studies?

A: Yes, 2,2-Dimethoxyethanol has been utilized as a model system in computational chemistry studies exploring the anomeric effect in carbohydrates. [] This effect, crucial in carbohydrate chemistry, influences the molecule's preferred three-dimensional shape and therefore its properties and reactivity. By studying 2,2-Dimethoxyethanol and similar molecules, researchers can gain insights into the factors governing the anomeric effect and its implications for more complex carbohydrate systems. []

Q5: Are there any known analytical methods for detecting and quantifying 2,2-Dimethoxyethanol?

A: While the provided research doesn’t specify particular methods for 2,2-Dimethoxyethanol, it highlights that Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to study its formation in bio-oil reactions. [] This technique is well-suited for identifying and quantifying volatile compounds within complex mixtures, making it suitable for analyzing the products of reactions involving 2,2-Dimethoxyethanol in various contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)